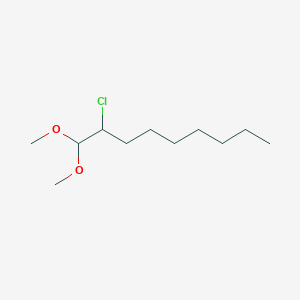![molecular formula C9H12O B14371631 6-Methylidenebicyclo[3.2.1]octan-2-one CAS No. 89936-95-8](/img/structure/B14371631.png)
6-Methylidenebicyclo[3.2.1]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylidenebicyclo[321]octan-2-one is a bicyclic organic compound with a unique structure that includes a methylene group attached to a bicyclo[321]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidenebicyclo[3.2.1]octan-2-one typically involves an intramolecular Diels-Alder reaction. One common method starts with the commercially available monoterpene carvone. The sequence involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . This method allows for the efficient conversion of carvone into the desired bicyclic system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylidenebicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride.
Substitution: The methylene group allows for various substitution reactions, which can be catalyzed by different reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of this compound.
Reduction: Lithium aluminium hydride is used for the reduction of the compound to its corresponding alcohols.
Substitution: Various catalysts and reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Methylidenebicyclo[3.2.1]octan-2-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biologically active natural products.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 6-Methylidenebicyclo[3.2.1]octan-2-one exerts its effects is primarily through its ability to participate in various chemical reactions. The methylene group and the bicyclic structure allow it to interact with different molecular targets and pathways, facilitating the formation of complex molecules.
Comparaison Avec Des Composés Similaires
6-Methylidenebicyclo[3.2.1]octan-2-one can be compared with other similar compounds, such as:
Bicyclo[3.2.1]octan-2-one: Lacks the methylene group, making it less reactive in certain substitution reactions.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom, which gives it different chemical properties and applications.
The uniqueness of this compound lies in its methylene group, which provides additional reactivity and versatility in chemical synthesis.
Propriétés
Numéro CAS |
89936-95-8 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
6-methylidenebicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C9H12O/c1-6-4-8-5-7(6)2-3-9(8)10/h7-8H,1-5H2 |
Clé InChI |
HGYCJKUYZZVNCF-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2CC1CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
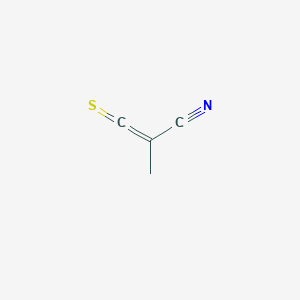
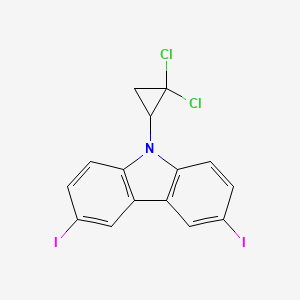
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)


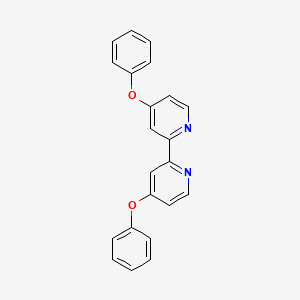
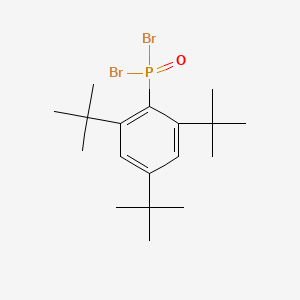
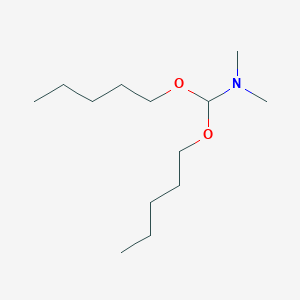
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
